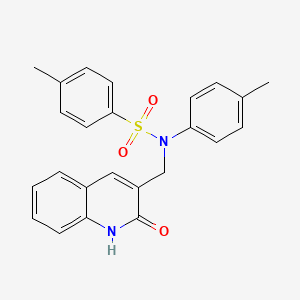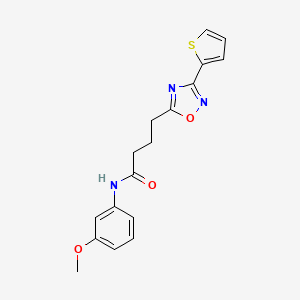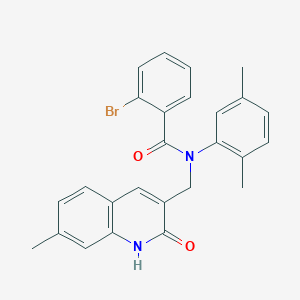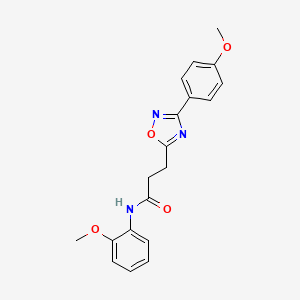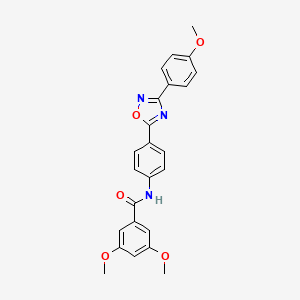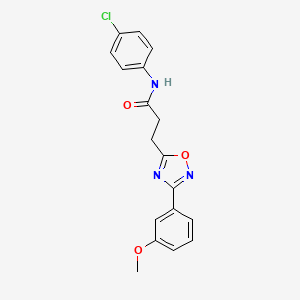
8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. AG490 belongs to the class of Janus kinase (JAK) inhibitors, which are known to block the activity of JAK enzymes that play a crucial role in the signaling pathways involved in cancer cell growth and proliferation.
作用機序
8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one acts as a competitive inhibitor of JAK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules such as STAT3 and STAT5, which are involved in the regulation of cell growth and survival. By inhibiting JAK2 activity, 8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit tumor growth in animal models. 8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one has also been shown to reduce inflammation in animal models of asthma and arthritis. In addition, 8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one has been shown to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using 8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. 8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one is also highly specific for JAK2, which makes it a useful tool for studying the role of JAK2 in cancer and other diseases. However, one of the limitations of using 8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one is that it is not selective for JAK2 and can also inhibit other JAK family members. This can make it difficult to determine the specific role of JAK2 in disease pathogenesis.
将来の方向性
There are several future directions for the study of 8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one. One area of research is to develop more selective JAK2 inhibitors that can target JAK2 without inhibiting other JAK family members. Another area of research is to study the potential applications of 8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one in combination with other cancer therapies such as chemotherapy and radiation therapy. In addition, the neuroprotective effects of 8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one in animal models of Parkinson's disease suggest that it may have potential applications in the treatment of neurodegenerative diseases.
合成法
8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one can be synthesized by the reaction of 2-aminothiazole with 2-methoxybenzaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then reacted with 8-hydroxy-2H-chromen-2-one in the presence of sodium acetate and acetic acid to yield 8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one.
科学的研究の応用
8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of JAK2, which is known to be overexpressed in many types of cancer cells. 8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 8-Hydroxy-3-(2-((2-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one has been studied for its potential applications in the treatment of other diseases such as asthma, arthritis, and psoriasis.
特性
IUPAC Name |
8-hydroxy-3-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c1-24-16-8-3-2-6-13(16)20-19-21-14(10-26-19)12-9-11-5-4-7-15(22)17(11)25-18(12)23/h2-10,22H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBCXWUQDLXWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC4=C(C(=CC=C4)O)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-3-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



